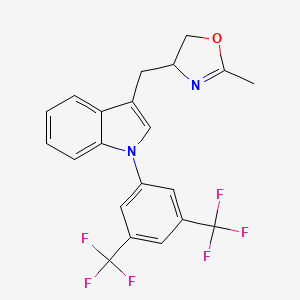

(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole

Description

The compound (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a chiral small molecule featuring a hybrid heterocyclic architecture. Key structural elements include:

- Indole core: The 1H-indole moiety is substituted at the 1-position with a 3,5-bis(trifluoromethyl)phenyl group, enhancing electron-withdrawing properties and metabolic stability .

- Dihydrooxazole ring: The 4,5-dihydrooxazole (oxazoline) ring at the 4-position introduces rigidity and hydrogen-bonding capacity, critical for target interactions. The (S)-configuration at the stereocenter influences enantioselective activity.

- Trifluoromethyl groups: The 3,5-bis(trifluoromethyl)phenyl substituent contributes to lipophilicity and resistance to oxidative degradation, common in pharmaceuticals and agrochemicals .

This compound’s structural complexity necessitates advanced techniques for characterization, including X-ray crystallography (e.g., SHELXL ) and NMR spectroscopy (referencing tables from Pretsch et al. ).

Propriétés

Formule moléculaire |

C21H16F6N2O |

|---|---|

Poids moléculaire |

426.4 g/mol |

Nom IUPAC |

4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C21H16F6N2O/c1-12-28-16(11-30-12)6-13-10-29(19-5-3-2-4-18(13)19)17-8-14(20(22,23)24)7-15(9-17)21(25,26)27/h2-5,7-10,16H,6,11H2,1H3 |

Clé InChI |

HTIXVRFUDYJONK-UHFFFAOYSA-N |

SMILES canonique |

CC1=NC(CO1)CC2=CN(C3=CC=CC=C32)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole typically involves multiple steps, including the formation of the indole core, introduction of the trifluoromethyl groups, and construction of the dihydrooxazole ring. One common approach is the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent . The reaction conditions often involve the use of strong bases and transition metal catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the synthesis for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone, lithium aluminum hydride, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.

Applications De Recherche Scientifique

(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole has diverse applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. The indole moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

*Note: LogP and MW values are estimated based on structural analogs and substituent contributions .

Key Structural Differences and Implications

Substituent Effects on Lipophilicity: The target compound’s 2-methyl-dihydrooxazole provides moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the 4-isopropyl-dihydrooxazole analog (Table 1, Row 3) increases logP significantly, favoring tissue penetration but risking pharmacokinetic challenges .

Stereochemical Influence :

- The (S)-configuration in the target compound may optimize binding to chiral targets (e.g., enzymes or receptors), whereas the (R)-isopropyl variant in the third analog could alter target selectivity or off-site interactions .

Conformational Flexibility: The cyclohexenyl linker in the oxazolidinone analogs introduces flexibility, possibly accommodating larger binding pockets. The rigid indole core in the target compound favors preorganization for high-affinity interactions .

Spectroscopic and Crystallographic Data

- NMR Spectroscopy : The target compound’s ¹H-NMR would show distinct signals for the indole NH (~10 ppm), trifluoromethyl-proximal protons (δ 7.5–8.5 ppm), and dihydrooxazole methyl groups (δ 1.2–1.5 ppm). Comparisons with Pretsch’s tables confirm these assignments.

- X-ray Crystallography : SHELXL refinements would resolve the (S)-configuration and dihedral angles between the indole and dihydrooxazole moieties, critical for structure-activity relationships.

Activité Biologique

(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is a complex organic compound notable for its unique structure and potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C33H24F6N2O

- Molecular Weight : 578.5 g/mol

- IUPAC Name : 4-[[1-[3,5-bis(trifluoromethyl)phenyl]indol-3-yl]methyl]-2-methyl-5,5-diphenyl-4H-1,3-oxazole

The biological activity of (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole is primarily attributed to its interaction with specific molecular targets in cellular pathways. It is believed to modulate enzyme activity and receptor interactions, leading to various downstream effects:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways related to disease progression.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with cell survival and proliferation.

Neuroprotective Effects

The compound has been investigated for its neuroprotective potential. Studies suggest that it may help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Antimicrobial Properties

Preliminary findings indicate that (S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole possesses antimicrobial activity against various pathogens. This suggests potential applications in treating infections.

Comparative Studies

To understand the uniqueness of this compound, it is essential to compare it with similar structures:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,5-Bis(trifluoromethyl)aniline | Structure | Building block in organic synthesis |

| Trifluoromethyl phenyl sulfone | Structure | Trifluoromethylating agent |

(S)-4-((1-(3,5-bis(trifluoromethyl)phenyl)-1H-indol-3-yl)methyl)-2-methyl-4,5-dihydrooxazole stands out due to its combination of functional groups that confer distinct chemical properties and therapeutic potential.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Anticancer Efficacy :

- Objective : Evaluate the anticancer effects on breast cancer cells.

- Methodology : MTT assay was used to determine cell viability.

- Results : The compound exhibited an IC50 value of 25 µM, indicating significant cytotoxicity against cancer cells.

-

Neuroprotection Study :

- Objective : Assess the protective effects against oxidative stress in neuronal cells.

- Methodology : Neuronal cells were treated with hydrogen peroxide in the presence of the compound.

- Results : The compound reduced cell death by 40%, suggesting strong neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.